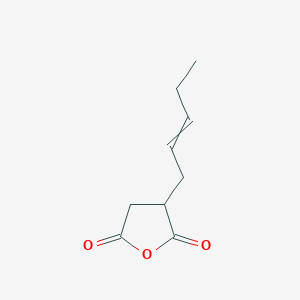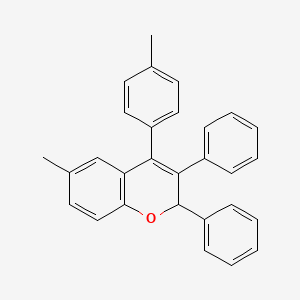
6-methyl-4-(4-methylphenyl)-2,3-diphenyl-2H-chromene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-4-(4-methylphenyl)-2,3-diphenyl-2H-chromene is a synthetic organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, with its unique structure, has garnered interest for its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-(4-methylphenyl)-2,3-diphenyl-2H-chromene typically involves multi-component reactions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea under acidic conditions. For instance, the reaction between ethyl 6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, 3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, and monochloroacetic acid in the presence of anhydrous sodium acetate in acetic acid-acetic anhydride medium .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and multi-component reactions are often employed to enhance yield and reduce environmental impact. Techniques such as microwave irradiation and solvent-free conditions are also explored to improve efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
6-methyl-4-(4-methylphenyl)-2,3-diphenyl-2H-chromene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups onto the chromene ring .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Mechanism of Action
The mechanism of action of 6-methyl-4-(4-methylphenyl)-2,3-diphenyl-2H-chromene involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity, binding to specific receptors, and influencing cellular signaling pathways. For example, it may inhibit certain enzymes involved in inflammation or oxidative stress, thereby exerting anti-inflammatory and antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
4-aryl-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxamides: Known for their antimicrobial and analgesic activities.
2-(dimethylamino)ethyl-6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Studied for its potential as a muscarinic receptor antagonist.
Uniqueness
6-methyl-4-(4-methylphenyl)-2,3-diphenyl-2H-chromene is unique due to its specific structural features and the diverse range of biological activities it exhibits
Properties
CAS No. |
6630-94-0 |
|---|---|
Molecular Formula |
C29H24O |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
6-methyl-4-(4-methylphenyl)-2,3-diphenyl-2H-chromene |
InChI |
InChI=1S/C29H24O/c1-20-13-16-23(17-14-20)27-25-19-21(2)15-18-26(25)30-29(24-11-7-4-8-12-24)28(27)22-9-5-3-6-10-22/h3-19,29H,1-2H3 |
InChI Key |
SEWKMKWVWIHZKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(OC3=C2C=C(C=C3)C)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


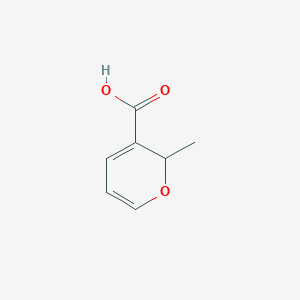



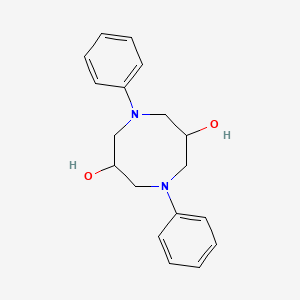
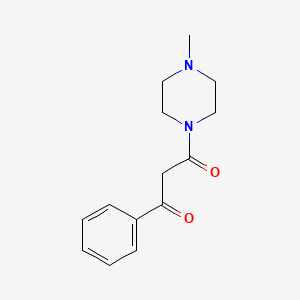
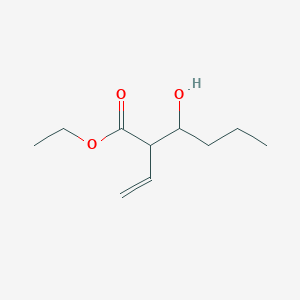
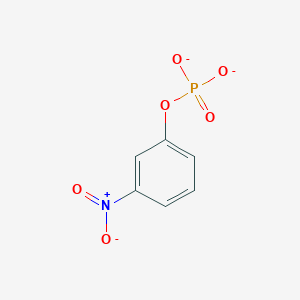

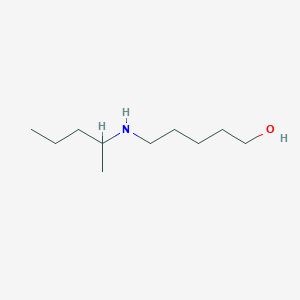
![3,9-Bis(2-phenylethenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14728670.png)
![N-{[(Naphthalen-2-yl)oxy]acetyl}-L-phenylalanine](/img/structure/B14728674.png)

